molecular formula C20H42 B14064751 Tetradecane, 7,8-dipropyl CAS No. 102155-34-0

Tetradecane, 7,8-dipropyl

Cat. No.: B14064751
CAS No.: 102155-34-0
M. Wt: 282.5 g/mol
InChI Key: DMNDRFMFGTWSMG-UHFFFAOYSA-N
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Description

Tetradecane, 7,8-dipropyl is an organic compound with the molecular formula C20H42 It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with two propyl groups attached at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecane, 7,8-dipropyl typically involves the alkylation of tetradecane with propyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecane, 7,8-dipropyl undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation reactions can reduce double bonds or functional groups in the compound, often using catalysts like palladium on carbon.

    Substitution: Halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the compound, are common. These reactions often require the presence of light or heat to proceed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Chlorine or bromine gas, often initiated by UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Tetradecane, 7,8-dipropyl has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.

    Biology: Investigated for its potential effects on biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of Tetradecane, 7,8-dipropyl involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Tetradecane: A straight-chain alkane with the formula C14H30.

    Hexadecane: Another straight-chain alkane with the formula C16H34.

    Octadecane: A longer-chain alkane with the formula C18H38.

Uniqueness

Tetradecane, 7,8-dipropyl is unique due to the presence of two propyl groups at specific positions on the carbon chain. This structural modification imparts distinct physical and chemical properties compared to its straight-chain counterparts, such as altered boiling and melting points, and different reactivity patterns.

Properties

CAS No.

102155-34-0

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

7,8-dipropyltetradecane

InChI

InChI=1S/C20H42/c1-5-9-11-13-17-19(15-7-3)20(16-8-4)18-14-12-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

DMNDRFMFGTWSMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)C(CCC)CCCCCC

Origin of Product

United States

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